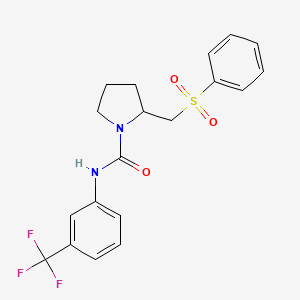

2-((phenylsulfonyl)methyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c20-19(21,22)14-6-4-7-15(12-14)23-18(25)24-11-5-8-16(24)13-28(26,27)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICISDQUNQSUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((phenylsulfonyl)methyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

- Chemical Formula : C17H18F3N2O3S

- Molecular Weight : 396.39 g/mol

- IUPAC Name : this compound

Synthesis Methods

Synthesis typically involves the reaction of pyrrolidine derivatives with phenylsulfonyl and trifluoromethyl groups. The following general steps outline the synthesis process:

- Starting Materials : Pyrrolidine, phenylsulfonyl chloride, and trifluoromethyl aniline.

- Reagents : A base such as triethylamine in an organic solvent like dichloromethane.

- Reaction Conditions : The reaction is performed under controlled temperature and atmosphere to optimize yield and purity.

Anticonvulsant Activity

Research indicates that derivatives of compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies have shown that the incorporation of trifluoromethyl groups enhances the binding affinity to sodium channels, which is crucial for anticonvulsant activity. In one study, a series of 3-(trifluoromethyl)anilide derivatives demonstrated notable efficacy in maximal electroshock (MES) seizure models, suggesting that the trifluoromethyl substitution is critical for enhancing biological activity .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. It has been shown to inhibit tumor cell proliferation in vitro, likely through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted that compounds with similar sulfonamide structures exhibited selective cytotoxicity against various cancer cell lines, indicating a promising avenue for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Sulfonamide Linkage : Contributes to increased binding affinity to biological targets.

- Pyrrolidine Core : Essential for interaction with ion channels and receptors involved in neurotransmission.

Study 1: Anticonvulsant Screening

In a study assessing anticonvulsant activity, compounds similar to this compound were evaluated using the MES model. Results indicated that modifications at the 3-position of the anilide moiety significantly influenced efficacy, with certain derivatives showing protection at doses as low as 100 mg/kg .

| Compound | Dose (mg/kg) | MES Protection |

|---|---|---|

| Compound A | 100 | Yes |

| Compound B | 300 | Yes |

| Compound C | 100 | No |

Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed that compounds with sulfonamide functionalities demonstrated selective cytotoxicity against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 15 | MCF-7 |

| Compound E | 25 | HeLa |

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares a pyrrolidine-1-carboxamide backbone with N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide (), but differs in substituents:

| Compound Name | Substituent at Pyrrolidine-2 Position | N-Linked Aromatic Group | Key Functional Groups |

|---|---|---|---|

| Target Compound | Phenylsulfonylmethyl | 3-(Trifluoromethyl)phenyl | Sulfonyl, trifluoromethyl |

| N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide | None (unsubstituted pyrrolidine) | 2,3,4-Trifluorophenyl | Fluorinated aryl, carboxamide |

Key Observations :

Key Insights :

- The trifluoromethyl group likely improves metabolic stability compared to non-fluorinated analogs, a feature critical for oral bioavailability .

- The sulfonyl group may enhance solubility but could reduce passive diffusion across membranes compared to thioether-containing analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.